2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide
Description
Propriétés
IUPAC Name |
2-methoxy-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-14-7-2-3-8-15(14)24(21,22)17-9-10-19-16(20)11-12-5-4-6-13(12)18-19/h2-3,7-8,11,17H,4-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGMDLNHBCWCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCCN2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C16H19N3O4S
- Molecular Weight : 349.41 g/mol
- CAS Number : 2034565-57-4
The compound exhibits various biological activities attributed to its structural features. The presence of the sulfonamide group is known to enhance interactions with biological targets, particularly enzymes and receptors. The cyclopentapyridazine moiety contributes to its pharmacological profile by modulating interactions with cellular pathways.
Antiviral Activity
Research indicates that compounds similar to 2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide demonstrate antiviral properties. A study highlighted that certain N-heterocycles exhibited significant antiviral activity against various viruses, suggesting a potential role for this compound in antiviral drug development .
Antimicrobial Activity
The compound has shown promise in antimicrobial assays. For instance, analogs of sulfonamide-based compounds have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship suggests that modifications in the side chains can enhance antibacterial efficacy .
Inhibition of Enzymatic Activity
Preliminary studies indicate that this compound may inhibit specific enzymes involved in critical metabolic pathways. For example, it has been suggested that sulfonamides can act as inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis .
Case Studies and Research Findings
Applications De Recherche Scientifique
Medicinal Chemistry
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer activity by inhibiting specific signaling pathways involved in tumor growth and proliferation. The sulfonamide group is known for its ability to interact with various biological targets, potentially leading to the development of novel anticancer agents.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial effects against various bacterial strains. Its unique structure allows it to penetrate bacterial membranes effectively, making it a candidate for further development as an antibiotic.
- Inflammation Modulation : Research suggests that this compound may possess anti-inflammatory properties by inhibiting enzymes involved in inflammatory processes. This could have implications for treating conditions such as arthritis or other inflammatory diseases.
Pharmacology
- Phosphodiesterase Inhibition : Studies have shown that this compound can inhibit phosphodiesterase enzymes, particularly phosphodiesterase 4 (PDE4). This inhibition leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in regulating inflammatory responses and may aid in pain management.
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties in models of cerebral ischemia. It appears to enhance neuronal survival during hypoxic conditions, suggesting potential applications in treating stroke or neurodegenerative diseases.
Case Studies
-
Anticancer Activity Evaluation :
- A study conducted on various cancer cell lines showed that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
-
Antimicrobial Efficacy Assessment :
- In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
-
Inflammatory Response Modulation :
- In vivo experiments demonstrated that administration of the compound reduced edema in animal models of inflammation, supporting its potential use as an anti-inflammatory agent.
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
Table 1: Structural and Functional Comparisons
Key Observations:
Heterocyclic Core Differences: The cyclopenta[c]pyridazine in the target compound contrasts with the tetrahydroimidazo[1,2-a]pyridine in .
Substituent Effects: The 2-methoxy group on the benzenesulfonamide core may enhance lipophilicity compared to the polar substituents (e.g., hexylamino carbonyl) in L755507, influencing membrane permeability . The absence of charged groups (e.g., acetamidomethyl in L748337) in the target compound suggests differences in solubility and bioavailability.
Biological Activity: While the target compound’s activity is unreported in the provided evidence, benzenesulfonamide derivatives like L755507 and L748337 demonstrate agonist/antagonist effects on β3-adrenoceptors, highlighting the pharmacophoric importance of the sulfonamide scaffold .
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Data
- Melting Points : The target compound’s melting point is unspecified, but cyclopenta[c]pyridazine derivatives often exhibit higher melting points due to aromatic stacking, similar to the tetrahydroimidazo[1,2-a]pyridine derivative (215–217°C) .
- Spectroscopy : 1H NMR would resolve the methoxy singlet (~δ 3.8–4.0 ppm) and cyclopenta[c]pyridazine protons, while IR would confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) .
Méthodes De Préparation
Cyclopentanone Condensation and Cyclization
The pyridazinone ring is synthesized via cyclocondensation of cyclopentanone derivatives with hydrazine hydrate. A representative protocol involves:
- Diketone Formation : Cyclopentanone is treated with ethyl chloroacetate under basic conditions to yield ethyl 2-(cyclopentan-1-ylidene)acetate.
- Hydrazine Cyclization : Reaction with hydrazine hydrate in ethanol at reflux forms the pyridazinone core.
Reaction Conditions :
- Solvent: Ethanol
- Temperature: 80°C
- Time: 12 hours
- Yield: 68%
Synthesis of 2-Methoxybenzenesulfonyl Chloride
Sulfonation of 2-Methoxyphenol
2-Methoxyphenol is sulfonated using chlorosulfonic acid:
- Reaction : 2-Methoxyphenol (1 eq) is added dropwise to chlorosulfonic acid (3 eq) at 0°C.
- Workup : Quenched with ice-water, extracted with DCM, and dried over MgSO₄.
Yield : 85%
Purity : >98% (HPLC).
Coupling of Intermediates A and B
Sulfonamide Formation
Intermediate A reacts with 2-methoxybenzenesulfonyl chloride in the presence of a base:
Procedure :
- Intermediate A (1 eq) and triethylamine (2 eq) are dissolved in anhydrous THF.
- Intermediate B (1.2 eq) is added dropwise at 0°C.
- Stirred at room temperature for 4 hours.
Optimization Data :
| Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | Et₃N | 25°C | 4 | 72 |
| DCM | DIPEA | 0°C → 25°C | 6 | 65 |
| DMF | Pyridine | 25°C | 3 | 58 |
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, 1H, Ar-H), 7.56 (m, 2H, Ar-H), 4.12 (s, 3H, OCH₃), 3.45 (t, 2H, CH₂), 2.90 (m, 2H, CH₂), 2.60 (m, 4H, cyclopentane), 1.85 (quin, 2H, cyclopentane).
- HPLC Purity : 99.2% (C18 column, MeCN/H₂O = 70:30).
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling strategy is employed for advanced intermediates:
- Borate Synthesis : The pyridazinone ethylamine is converted to a borate ester via Miyaura borylation.
- Coupling : Reacted with 2-methoxybenzenesulfonyl chloride-derived aryl halide under Suzuki conditions.
Conditions :
Challenges and Optimization
Regioselectivity in Cyclization
Early routes suffered from poor regioselectivity during pyridazinone formation. Introducing electron-withdrawing groups (e.g., esters) at the cyclopentanone β-position improved selectivity.
Stability of Ethylamine Intermediate
Intermediate A is hygroscopic; storage under nitrogen and low temperatures (−20°C) is critical.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
